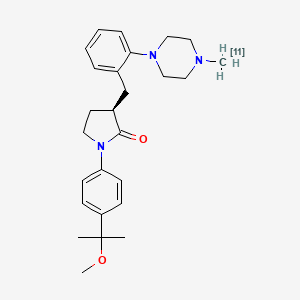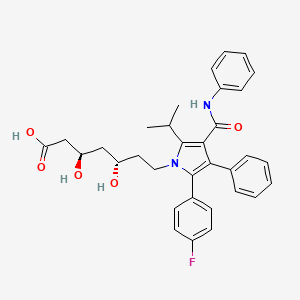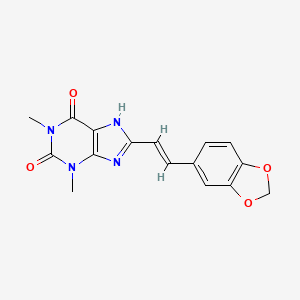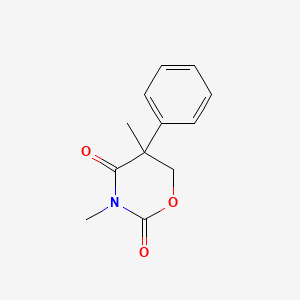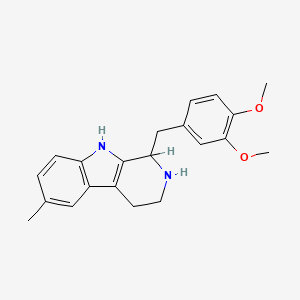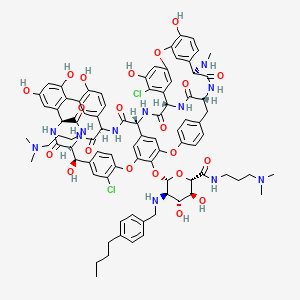
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylthio)propyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylthio)propyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylthio)propyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the butyl and phenyl groups through nucleophilic substitution reactions. The hydroxyl and methoxyphenylthio groups are then introduced via further substitution or addition reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylthio)propyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove certain functional groups or to convert double bonds to single bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups to the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like this are often studied for their interactions with biological molecules. They may be used in assays to study enzyme activity, receptor binding, or other biochemical processes.
Medicine
Medicinally, such compounds are investigated for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors, making them candidates for drug development.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylthio)propyl)piperazine would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives with various substitutions. Examples might include:
- 1-(4-Phenylbutyl)piperazine
- 1-(4-Fluorophenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
Uniqueness
What sets 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylthio)propyl)piperazine apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in research and development.
Propiedades
Número CAS |
143759-96-0 |
|---|---|
Fórmula molecular |
C30H36F2N2O2S |
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(4-methoxyphenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C30H36F2N2O2S/c1-36-28-12-14-29(15-13-28)37-22-27(35)21-34-19-17-33(18-20-34)16-2-3-30(23-4-8-25(31)9-5-23)24-6-10-26(32)11-7-24/h4-15,27,30,35H,2-3,16-22H2,1H3 |
Clave InChI |
NRDDOTNNYIPGQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


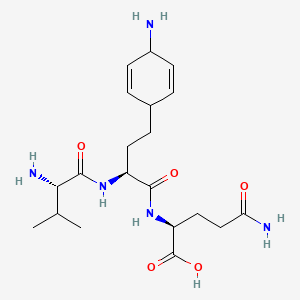
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
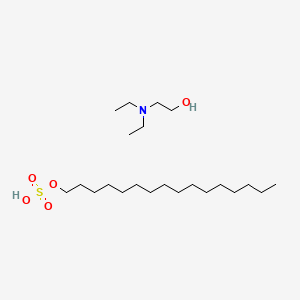
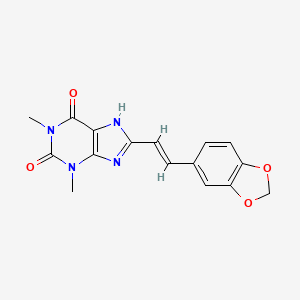

![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
